molecular formula C19H21FN4O3 B14771638 7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B14771638
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-JSORRYRYSA-N
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Description

7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a naphthyridine core, a cyclopropyl group, and an amino group. It is primarily studied for its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Naphthyridine Core: This is typically achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.

    Formation of the Bicyclic Structure: This is achieved through a series of intramolecular cyclization reactions.

    Introduction of the Amino Group: This step involves the use of amination reactions, often employing reagents such as ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Synthesis: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and naphthyridine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biochemistry: Used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Pharmacology: Investigated for its pharmacokinetic and pharmacodynamic properties.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The naphthyridine core can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, triggering intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid: shares similarities with other naphthyridine derivatives and bicyclic compounds.

Uniqueness

    Structural Complexity: The unique combination of a naphthyridine core, cyclopropyl group, and bicyclic structure sets it apart from other compounds.

    Biological Activity: Its specific interactions with enzymes, DNA, and receptors contribute to its distinct biological activities.

This detailed article provides a comprehensive overview of 7-((1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[320]heptan-3-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21FN4O3

Molecular Weight

372.4 g/mol

IUPAC Name

7-[(1R)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12?,14?,19-/m0/s1

InChI Key

WNVIWAUAXKEKKF-JSORRYRYSA-N

Isomeric SMILES

C[C@@]12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N

Origin of Product

United States

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